5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17523920
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 5-methyl-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
| Standard InChI Key | ZVPGLQZLJZYSBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CCC2CCOC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
A pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
A methyl group at the 5-position of the pyrazole ring, influencing electronic distribution and steric interactions.
-
A 2-(oxolan-3-yl)ethyl chain attached to the 1-position, comprising a tetrahydrofuran (oxolane) ring linked via an ethyl spacer.
Physicochemical Characteristics
Key properties include:
-
Molecular weight: 195.26 g/mol
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) due to the amine and ether functionalities. Limited solubility in water (<1 mg/mL at 25°C).
-
Melting point: Estimated range of 120–130°C based on analogous pyrazole derivatives.
Table 1: Comparative Physicochemical Data for Related Pyrazole Derivatives
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a two-step alkylation-amination sequence:
-
Alkylation of 5-methylpyrazole: Reaction with 2-(oxolan-3-yl)ethyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) at 60–80°C for 12–24 hours.
-
Amine functionalization: Introduction of the amine group at the 3-position via nucleophilic substitution using ammonia or protected amine reagents.
Key Reaction:
Optimization Challenges
-
Regioselectivity: Competing alkylation at the pyrazole’s 1- vs. 3-positions necessitates careful control of reaction kinetics.
-
Purification: Chromatographic separation is often required to isolate the desired isomer due to byproduct formation.
Biological Activities and Mechanistic Insights
Pharmacokinetic Profile
-
Metabolic stability: The oxolane ring enhances resistance to oxidative metabolism compared to furan-containing analogs.
-
Blood-brain barrier permeability: LogP value of 1.2 suggests moderate penetration potential.
Applications in Pharmaceutical Development
Anti-Inflammatory Agents
The compound’s pyrazole core aligns with nonsteroidal anti-inflammatory drug (NSAID) pharmacophores. Preclinical models indicate:
-
Edema reduction: 40–50% inhibition in carrageenan-induced rat paw edema at 10 mg/kg.
-
Ulcerogenicity: Lower gastrointestinal toxicity compared to ibuprofen derivatives.
Comparative Analysis with Structural Analogs
Oxolane vs. Oxetane Derivatives
Replacing the oxolane ring with an oxetane moiety (as in 5-Methyl-1-(oxetan-3-yl)-1H-pyrazol-3-amine ) reduces molecular weight (153.18 vs. 195.26 g/mol) and alters solubility profiles. Oxetane derivatives exhibit higher metabolic clearance due to ring strain .
Ethyl Linker Impact
The ethyl spacer in 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine provides conformational flexibility, enhancing target binding affinity compared to shorter methyl-linked analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume